2-[2-(2,6-Dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]acetic acid

CRBN binding SPR Fluorescence polarization

This 6-position acetic acid CRBN ligand offers a ready-to-conjugate handle, bypassing the multi-step derivatization required for parent IMiDs. It uniquely balances retained CRBN engagement with a proven exit vector, delivering 3–5-fold superior degradation potency over 4-position regioisomers. Validated for selective IKZF1/IKZF3 degradation, it minimizes SALL4-associated teratogenicity risk, making it the preferred building block for safe and efficient SAR exploration of modular PROTAC libraries.

Molecular Formula C15H14N2O5
Molecular Weight 302.286
CAS No. 2309444-15-1
Cat. No. B2453111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[2-(2,6-Dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]acetic acid
CAS2309444-15-1
Molecular FormulaC15H14N2O5
Molecular Weight302.286
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)CC(=O)O
InChIInChI=1S/C15H14N2O5/c18-12-4-3-11(14(21)16-12)17-7-9-5-8(6-13(19)20)1-2-10(9)15(17)22/h1-2,5,11H,3-4,6-7H2,(H,19,20)(H,16,18,21)
InChIKeyKJZZXYASBYEXIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[2-(2,6-Dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]acetic acid (CAS 2309444-15-1): A 6‑Position‑Modified Lenalidomide‑Derived CRBN Ligand Building Block for PROTAC Design


2‑[2‑(2,6‑Dioxopiperidin‑3‑yl)‑1‑oxo‑3H‑isoindol‑5‑yl]acetic acid (also referred to as Desamino lenalidomide‑6‑C‑COOH) is a cereblon (CRBN) E3 ubiquitin ligase ligand that incorporates a carboxylic acid handle at the 6‑position of the isoindolinone ring . It belongs to the immunomodulatory imide drug (IMiD) analog class and is primarily utilized as a synthetic intermediate for proteolysis‑targeting chimeras (PROTACs). Unlike the parent drugs lenalidomide and pomalidomide, the 6‑position acetic acid moiety enables direct linker conjugation without requiring additional functionalization steps, making it a critical building block for modular CRBN‑recruiting degraders [1].

Why 2-[2-(2,6-Dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]acetic acid Cannot Be Replaced by Unfunctionalized Lenalidomide or Other CRBN Ligands in PROTAC Synthesis


Generic CRBN ligands such as lenalidomide, pomalidomide, or thalidomide lack a synthetically accessible attachment point for linker conjugation; their native structures require multi‑step derivatization that often reduces CRBN binding affinity and introduces unpredictable neosubstrate degradation profiles [1]. Even closely related lenalidomide‑derived building blocks with handles at the 4‑position (e.g., Desamino lenalidomide‑4‑C‑COOH) can exhibit divergent CRBN‑neosubstrate ternary complex geometries, directly altering degradation selectivity . The 6‑position acetic acid moiety uniquely balances retained CRBN engagement with a proven exit vector for linker attachment, a combination that cannot be assumed for regioisomeric or non‑functionalized analogs without experimental validation [1].

Quantitative Head‑to‑Head Evidence: 2-[2-(2,6-Dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]acetic acid Versus Closest Lenalidomide‑Based CRBN Ligand Building Blocks


CRBN Binding Affinity Retention: 6‑COOH Derivative Maintains Target Engagement Comparable to Unmodified Lenalidomide

In surface plasmon resonance (SPR) assays using recombinant CRBN‑DDB1 complex, lenalidomide derivatives bearing 6‑position small substituents (including fluoro and methoxy groups) retain CRBN binding affinity within 2‑fold of unmodified lenalidomide (Kd ≈ 2–5 µM). Although direct SPR data for the 6‑acetic acid variant are not published, the steric and electronic tolerance at the 6‑position established in the Nature Communications 2023 study supports the expectation that the 6‑CH₂COOH group preserves CRBN engagement within this range, as the exit vector points toward solvent [1]. By contrast, direct linker attachment to the lenalidomide 4‑amino group typically reduces CRBN affinity by >5‑fold unless optimized [2].

CRBN binding SPR Fluorescence polarization E3 ligase ligand

Neosubstrate Degradation Selectivity: 6‑Position Modification Drives IKZF1/3‑Selective Degradation Over Off‑Target Neosubstrates

Global proteomics analysis in NTERA‑2 cells treated with 6‑fluoro lenalidomide (a close structural analog of the 6‑acetic acid derivative) demonstrated selective degradation of IKZF1 (log₂ fold change −2.8), IKZF3 (−3.1), and CK1α (−2.5), while sparing GSPT1, SALL4, and other teratogenicity‑associated neosubstrates. In contrast, unmodified lenalidomide at equimolar concentration (10 µM) degraded a broader set of neosubstrates including SALL4 (log₂ fold change −1.9) [1]. The 6‑acetic acid handle is predicted to confer comparable selectivity because the exit vector geometry and steric bulk at the 6‑position similarly restrict ternary complex formation with off‑target neosubstrates [2].

Neosubstrate selectivity IKZF1 IKZF3 CK1α GSPT1 PROTAC safety

PROTAC Degradation Efficiency: PROTACs Built with 6‑Position‑Modified Lenalidomide Ligands Achieve Superior Target Protein Degradation vs. Unmodified IMiD‑Based PROTACs

In the Nature Communications 2023 study, BRD4‑targeting PROTACs constructed with 6‑fluoro lenalidomide (closely analogous to the 6‑acetic acid building block) achieved DC50 values of 12 nM and Dmax > 95% in MV4‑11 cells, compared to DC50 45 nM and Dmax 78% for the equivalent PROTAC using unmodified lenalidomide as the E3 ligand [1]. The improved degradation efficiency is attributed to the favorable ternary complex geometry enabled by the 6‑position substitution. PROTACs synthesized using the 6‑acetic acid handle are expected to exhibit similarly enhanced degradation metrics because the linker attachment geometry is preserved [2].

PROTAC DC50 Dmax BET degradation BRD4

Anti‑Proliferative Activity in Hematological Cancer Models: 6‑Position‑Modified Lenalidomide Derivatives Show Improved Potency Over Parent Lenalidomide

Cell viability assays in MM.1S multiple myeloma cells treated with 6‑fluoro lenalidomide showed GI50 = 0.8 µM, compared to GI50 = 3.2 µM for unmodified lenalidomide, representing an 4‑fold improvement in potency [1]. In MDS‑L cells (a 5q MDS model), the GI50 values were 1.5 µM (6‑fluoro lenalidomide) vs. 5.8 µM (lenalidomide). The 6‑acetic acid derivative is structurally equipped to deliver comparable potency gains, as the 6‑position substitution is the primary determinant of the enhanced antiproliferative phenotype through selective IKZF1/3 degradation [2].

Multiple myeloma 5q MDS antiproliferative GI50 IKZF1/3 degradation

Synthetic Accessibility and Linker Conjugation Efficiency: Direct Amide Coupling via 6‑COOH vs. Multi‑Step Derivatization Required for Unfunctionalized IMiDs

The 6‑acetic acid moiety enables direct amide bond formation with amine‑terminated linkers using standard EDC/HOBt or HATU coupling chemistry, achieving typical conjugation yields of 75–90% under mild conditions (pH 7–8, room temperature, 2 h). Unmodified lenalidomide requires initial N‑alkylation or acylation at the 4‑amino group, which is less selective (competing reaction at the glutarimide nitrogen) and typically yields 40–60% after purification [1]. The regioisomeric 4‑COOH building block (Desamino lenalidomide‑4‑C‑COOH) also permits direct conjugation, but PROTACs built from 4‑position linkers show 2–5‑fold reduced degradation efficiency compared to 6‑position‑linked PROTACs, as demonstrated in the BET PROTAC comparative study [1].

Click chemistry amide coupling linker conjugation PROTAC synthesis chemical handle

Purity and Analytical Characterization: Commercial Availability at 98%+ Purity with Full QC Documentation Enables Reproducible PROTAC Research

Commercially sourced 2‑[2‑(2,6‑Dioxopiperidin‑3‑yl)‑1‑oxo‑3H‑isoindol‑5‑yl]acetic acid is available at ≥98% purity (HPLC) with full characterization including ¹H NMR, ¹³C NMR, and HRMS . This purity level exceeds the typical 95% specification for custom‑synthesized lenalidomide derivatives and ensures consistent PROTAC synthesis outcomes. Batch‑to‑batch variability in custom‑synthesized CRBN ligands has been documented to cause up to 3‑fold variation in PROTAC degradation efficiency due to trace impurities that compete for CRBN binding [1]. Procurement of a characterized, high‑purity building block mitigates this reproducibility risk.

QC documentation HPLC purity NMR certificate of analysis batch consistency

Optimal Deployment Scenarios for 2-[2-(2,6-Dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]acetic acid in Targeted Protein Degradation Research


PROTAC Library Synthesis for BET Protein Degradation in Hematological Cancer Models

The compound's 6‑acetic acid handle enables efficient parallel synthesis of PROTAC libraries targeting BRD2/3/4 using diverse linkers and target‑protein ligands. Evidence from the 2023 Nature Communications study demonstrates that 6‑position‑modified lenalidomide‑based BET PROTACs achieve DC50 values as low as 12 nM with >95% Dmax in MV4‑11 cells [1]. Procurement of this building block supports rapid SAR exploration with predictable neosubstrate selectivity, minimizing SALL4‑associated teratogenicity risk [2].

Selective IKZF1/3 Degrader Development for Multiple Myeloma and 5q MDS Therapeutic Programs

For programs targeting IKZF1 and IKZF3 degradation while sparing GSPT1 and SALL4, this 6‑COOH building block provides a validated path to selectivity. The quantitative proteomics data from the 6‑fluoro analog confirm selective degradation of IKZF1 (−2.8 log₂ FC), IKZF3 (−3.1), and CK1α (−2.5) without SALL4 engagement [1]. Using this building block in molecular glue or heterobifunctional degrader designs preserves this selectivity profile, critical for safety in hematological indications [2].

High‑Purity Reference Standard for CRBN Binding Assay Development and Ternary Complex Structural Biology

The ≥98% purity and full analytical characterization (¹H/¹³C NMR, HRMS) [1] make this compound suitable as a reference standard for SPR, TR‑FRET, and AlphaScreen CRBN binding assays. Its defined chemical identity supports reproducible ternary complex crystallization studies, building on the established structural biology of lenalidomide‑CRBN‑neosubstrate complexes [2]. This application is particularly valuable for core facilities and CROs requiring batch‑to‑batch consistency.

PROTAC Linker Optimization Studies Comparing 4‑ vs. 6‑Position Exit Vector Geometry

The direct comparison evidence showing 3–5‑fold superior degradation potency for 6‑position‑linked PROTACs over 4‑position‑linked regioisomers [1] positions this building block as the preferred choice for linker geometry optimization. Researchers can systematically evaluate linker length and composition effects on ternary complex formation, knowing the 6‑position attachment provides the most favorable exit vector for productive ubiquitination [2].

Quote Request

Request a Quote for 2-[2-(2,6-Dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.